Ritonavir-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ritonavir's synthesis involves systematic investigation of peripheral heterocyclic groups designed to decrease the rate of hepatic metabolism, resulting in improved pharmacokinetic properties. The design process entailed optimization of hydrophobic interactions with the HIV protease active site, ultimately producing ritonavir with excellent in vitro potency and high oral bioavailability (Kempf et al., 1998). The synthesis of "Ritonavir-d6" would similarly involve the incorporation of deuterium atoms at specific positions, likely aiming to study the drug's metabolism or to improve its pharmacokinetic profile by slowing down metabolic degradation.

Molecular Structure Analysis

The molecular structure of ritonavir exhibits polymorphism, significantly impacting its efficacy. The polymorphic transition from crystalline form I to form II leads to a loss of bioactivity due to differences in solubility and stability. Molecular conformation studies reveal distinct energy landscapes for the two polymorphs, providing mechanistic insights into cis-trans interconversion at the molecular level (Chakraborty, Sengupta, & Wales, 2016). Understanding these molecular conformations is crucial for predicting the behavior and stability of deuterium-labeled ritonavir derivatives.

Chemical Reactions and Properties

Ritonavir undergoes extensive metabolism primarily by CYP3A4 and CYP2D6, leading to several oxidative metabolites. Its interaction with CYP enzymes demonstrates its potential to significantly alter the pharmacokinetics of co-administered drugs through inhibition or induction of these enzymes (Kumar et al., 1996). The introduction of deuterium could potentially alter these metabolic interactions by changing the rate at which ritonavir is metabolized, potentially enhancing its efficacy or reducing adverse interactions.

Physical Properties Analysis

The physical properties of ritonavir, including its solubility and stability, are directly influenced by its polymorphic forms. The more stable polymorph II has lower solubility, which compromised its oral bioavailability, leading to significant challenges in its formulation (Morissette et al., 2003). Deuterium labeling might impact these physical properties subtly, depending on the extent and position of labeling, potentially affecting the drug's formulation and bioavailability.

Chemical Properties Analysis

The chemical interactions of ritonavir, particularly its inhibition of CYP3A4 and CYP2D6, are key to its role in HIV therapy and its use as a pharmacokinetic booster for other drugs. Its ability to increase the plasma concentrations of co-administered drugs by inhibiting their metabolism is a defining chemical property (Hsu, Granneman, & Bertz, 1998). The introduction of deuterium into ritonavir's structure could modify these interactions by changing the rate of ritonavir's own metabolism, potentially leading to variations in its inhibitory or induction effects on CYP enzymes.

Aplicaciones Científicas De Investigación

Caracterización del polimorfismo

Ritonavir-d6 se ha estudiado por sus formas polimórficas en relación con su estabilidad, biodisponibilidad y procesamiento {svg_1}. La aplicación de flujos de trabajo de modelado a múltiples escalas se ha utilizado para caracterizar el polimorfismo en this compound {svg_2}. Esto implica examinar la conformación molecular, la polarizabilidad y la estabilidad utilizando la mecánica cuántica {svg_3}.

Mejora de la biodisponibilidad

This compound se ha utilizado en la generación de dispersiones sólidas amorfas para mejorar la biodisponibilidad {svg_4}. Esta técnica se ha utilizado para producir una dispersión sólida amorfa de this compound a dos veces la carga del fármaco de la forma disponible comercialmente {svg_5}. Esto ha dado como resultado un rendimiento in vitro e in vivo equivalente a la forma de dosificación de referencia {svg_6}.

Inhibición de la interacción fármaco-fármaco

This compound es un potente inhibidor de las interacciones fármaco-fármaco (DDI) mediadas por CYP3A4/5 y se ha propuesto como una alternativa adecuada al ketoconazol {svg_7}. También se puede utilizar como un inhibidor débil para las DDI mediadas por CYP2D6 {svg_8}.

Mejora del rendimiento farmacocinético

This compound se ha empleado ampliamente como inhibidor de CYP3A4 y glucoproteína P (Pgp) para aumentar el rendimiento farmacocinético de los compuestos que sufren metabolismo de primer paso {svg_9}. Esto es particularmente útil en productos combinados, donde existe el deseo de minimizar la contribución de masa del sistema this compound para reducir la carga de píldoras del paciente {svg_10}.

Agente antiviral

This compound se empleó inicialmente como agente antiviral e inhibidor de la proteasa en el tratamiento del VIH-1 avanzado {svg_11}. Se ha utilizado para la coadministración con otros compuestos anti-VIH como saquinavir, indinavir, amprenavir y lopinavir para aumentar el rendimiento farmacocinético de estas moléculas mediante la inhibición del metabolismo {svg_12}.

Tratamiento de la hepatitis C

This compound se ha utilizado en combinación con antivirales como una estrategia líder en el desarrollo de productos farmacéuticos para el tratamiento de la hepatitis C {svg_13}.

Mecanismo De Acción

Target of Action

Ritonavir-d6, also known as rel-Ritonavir-d6, primarily targets the HIV protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV . This compound interferes with this cycle, thereby inhibiting the virus’s ability to replicate .

Mode of Action

This compound inhibits the HIV protease enzyme, which is responsible for cleaving the structural and replicative proteins that arise from major HIV genes . By inhibiting this enzyme, this compound prevents the proper formation of these proteins, thereby disrupting the virus’s life cycle .

Biochemical Pathways

This compound affects the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of many drugs. By inhibiting CYP3A4, this compound reduces the metabolism of concomitantly administered protease inhibitors, thereby changing their pharmacokinetic parameters .

Pharmacokinetics

This compound acts as a pharmacokinetic enhancer . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, resulting in increased bioavailability of these drugs . This means that more of the drug reaches the systemic circulation, potentially increasing its effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the HIV protease enzyme . This results in the disruption of the HIV life cycle, preventing the virus from replicating effectively . It’s important to note that while this compound can inhibit the viral protease in cell culture, it requires concentrations much higher than their achievable plasma levels .

Action Environment

Environmental factors such as vibration, acceleration, radiation, and temperature can impact the feasibility of drug processing . For instance, the stability of this compound processed in space has been investigated, demonstrating the successful recovery of the metastable Form III of Ritonavir generated in orbit . These factors could potentially influence the action, efficacy, and stability of this compound .

Safety and Hazards

Direcciones Futuras

Ritonavir-d6 is primarily used as an internal standard for the quantification of Ritonavir . Its future directions could involve further research into its potential uses and applications in the field of HIV treatment. However, specific future directions for this compound are not explicitly mentioned in the available literature.

Análisis Bioquímico

Biochemical Properties

Ritonavir-d6, like its parent compound Ritonavir, plays a significant role in biochemical reactions, particularly those involving the cytochrome P450 (CYP) 3A4 enzyme . It inhibits this enzyme, reducing the metabolism of concomitantly administered protease inhibitors . This interaction enhances the bioavailability of these inhibitors, improving their therapeutic efficacy .

Cellular Effects

This compound exerts various effects on cells. For instance, it has been shown to cause G1 cell cycle arrest in ovarian cancer cells . This effect is mediated by downregulating levels of RB phosphorylation and depleting G1 cyclins and cyclin-dependent kinases .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It forms a metabolic-intermediate complex (MIC) that tightly coordinates to the heme group of the CYP3A4 enzyme . It also strongly ligates to the heme iron, leading to heme destruction . Furthermore, a reactive Ritonavir intermediate covalently attaches to the CYP3A4 apoprotein .

Temporal Effects in Laboratory Settings

The inhibitory effect of this compound on the CYP3A4 isoenzyme is rapid but also lost rapidly after drug cessation, mostly within 2 days . This temporal effect is crucial for guiding dose adjustment or pausing concomitant medication where advised .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on Ritonavir suggests that dosage can significantly impact its effects. For instance, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1-2 log order reduction of viral RNA copies and infectious titers .

Metabolic Pathways

This compound is involved in the metabolic pathways of the CYP3A4 enzyme . By inhibiting this enzyme, it reduces the metabolism of concomitantly administered protease inhibitors, thereby enhancing their bioavailability .

Transport and Distribution

This compound, like Ritonavir, may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . This effect can influence the localization or accumulation of these inhibitors within cells and tissues .

Subcellular Localization

Given its role in inhibiting the CYP3A4 enzyme, it is likely to be found in the endoplasmic reticulum where this enzyme is located

Propiedades

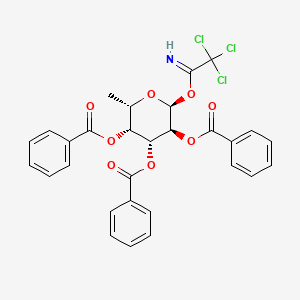

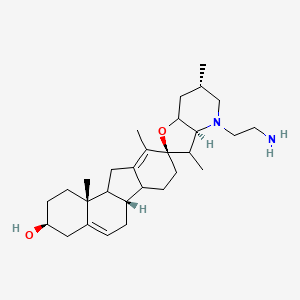

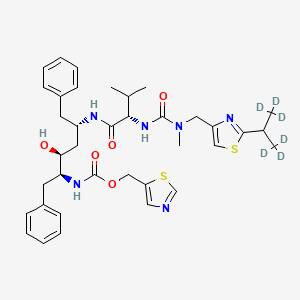

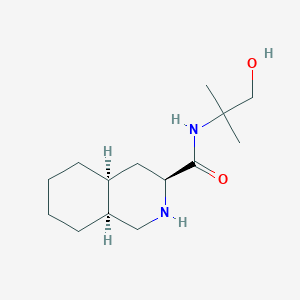

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-GMBJSHJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)